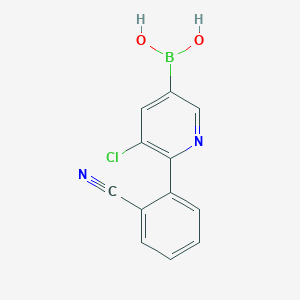
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boronic acid. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient and consistent production of the compound on a larger scale, ensuring high purity and yield.
化学反应分析
Types of Reactions
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate or sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Major Products Formed
The major products formed from the Suzuki–Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: The compound can be used to create bioconjugates for studying biological processes.
作用机制
The mechanism of action of (5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the chloro and cyano substituents.
5-Chloro-3-pyridineboronic acid: Similar but does not have the cyano group.
3-Cyanophenylboronic acid: Similar but lacks the pyridine ring.
Uniqueness
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chloro and cyano groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s electronic properties, making it particularly useful in specific synthetic applications .
属性
分子式 |
C12H8BClN2O2 |
|---|---|
分子量 |
258.47 g/mol |
IUPAC 名称 |
[5-chloro-6-(2-cyanophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H8BClN2O2/c14-11-5-9(13(17)18)7-16-12(11)10-4-2-1-3-8(10)6-15/h1-5,7,17-18H |
InChI 键 |
VYHKMYKFSVASLC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2C#N)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


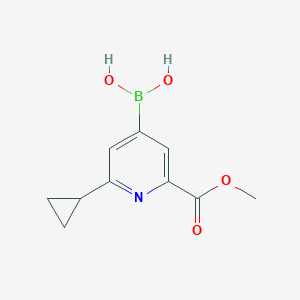
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)
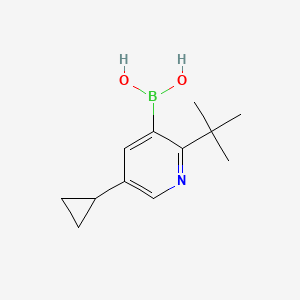

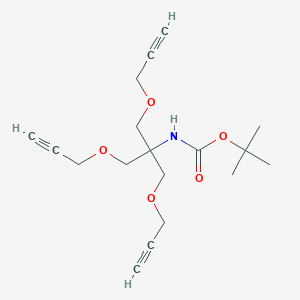

![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)
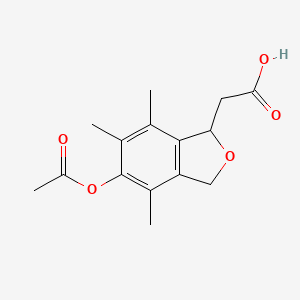
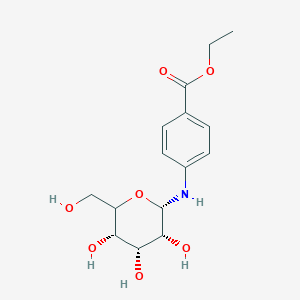
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)

![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)
![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)
